
N-(4-Ethoxyphenyl)-N,2-dihydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxyphenyl)-N,2-dihydroxyacetamide, commonly known as EDAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of salicylic acid and has been synthesized using various methods. EDAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
EDAA exerts its anti-inflammatory effects by inhibiting the activity of COX-2. This enzyme is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting the activity of COX-2, EDAA reduces the production of prostaglandins, thereby reducing inflammation.
Efectos Bioquímicos Y Fisiológicos
EDAA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. EDAA has also been found to exhibit antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory and anticancer properties. However, one limitation of using EDAA in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on EDAA. One area of interest is the development of new anti-inflammatory drugs based on the structure of EDAA. Another potential direction is the study of EDAA's effects on other pathways involved in inflammation and cancer. Additionally, further research is needed to fully understand the potential limitations of using EDAA in lab experiments.
Métodos De Síntesis
EDAA can be synthesized using various methods, including the reaction between salicylic acid and ethyl chloroacetate in the presence of a base. This reaction results in the formation of ethyl 2-hydroxy-phenylacetate, which can be further reacted with hydroxylamine to form EDAA.
Aplicaciones Científicas De Investigación
EDAA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. EDAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes EDAA a promising candidate for the development of new anti-inflammatory drugs.
Propiedades
Número CAS |
106448-65-1 |
|---|---|
Nombre del producto |
N-(4-Ethoxyphenyl)-N,2-dihydroxyacetamide |
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-N,2-dihydroxyacetamide |
InChI |
InChI=1S/C10H13NO4/c1-2-15-9-5-3-8(4-6-9)11(14)10(13)7-12/h3-6,12,14H,2,7H2,1H3 |
Clave InChI |
ANGBACHJKIWJIH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=O)CO)O |
SMILES canónico |
CCOC1=CC=C(C=C1)N(C(=O)CO)O |
Sinónimos |
Acetamide, N-(4-ethoxyphenyl)-N,2-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



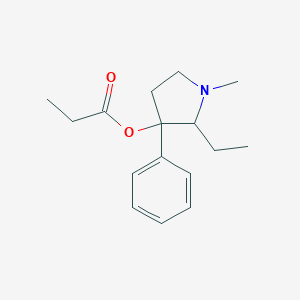
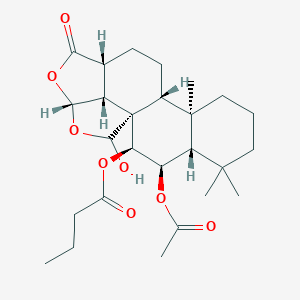
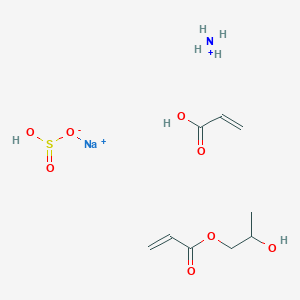

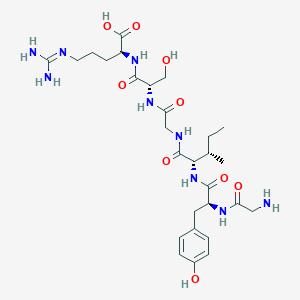
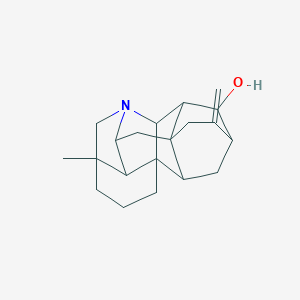


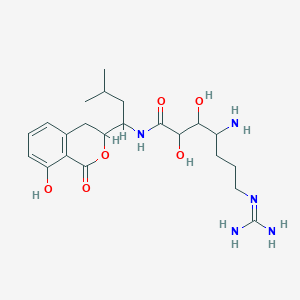

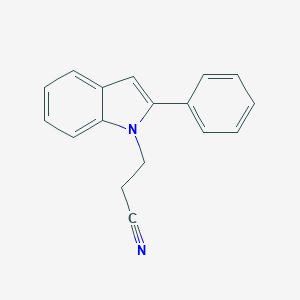
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)

